molecular formula C7H7NO4 B1223332 2-(Hydroxymethyl)-4-nitrophenol CAS No. 39224-61-8

2-(Hydroxymethyl)-4-nitrophenol

Cat. No.: B1223332
CAS No.: 39224-61-8
M. Wt: 169.13 g/mol
InChI Key: JEIYIXDNZKATLC-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-4-nitrophenol is an organic compound characterized by the presence of a hydroxymethyl group and a nitro group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxymethyl)-4-nitrophenol typically involves the nitration of 2-(Hydroxymethyl)phenol. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the para position relative to the hydroxymethyl group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of 2-(Formyl)-4-nitrophenol or 2-(Carboxyl)-4-nitrophenol.

    Reduction: Formation of 2-(Hydroxymethyl)-4-aminophenol.

    Substitution: Formation of various alkylated or acylated derivatives.

Scientific Research Applications

2-(Hydroxymethyl)-4-nitrophenol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-4-nitrophenol involves its interaction with various molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the nitro group can participate in redox reactions, influencing cellular processes. The compound’s effects are mediated through its ability to modulate enzyme activities and interact with cellular membranes.

Comparison with Similar Compounds

  • 2-(Hydroxymethyl)-5-nitrophenol
  • 2-(Hydroxymethyl)-3-nitrophenol
  • 4-(Hydroxymethyl)-2-nitrophenol

Comparison: 2-(Hydroxymethyl)-4-nitrophenol is unique due to the specific positioning of the hydroxymethyl and nitro groups on the phenol ring, which influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it a compound of particular interest for targeted applications.

Biological Activity

2-(Hydroxymethyl)-4-nitrophenol is an organic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article delves into its biological properties, mechanisms of action, and potential applications based on a review of recent scientific literature.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxymethyl group and a nitro group attached to a phenolic ring. The molecular formula is C7H7NO4C_7H_7NO_4, and its chemical structure plays a crucial role in its reactivity and biological activity. The hydroxyl and nitro groups are essential for various interactions with biological macromolecules, influencing its pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Redox Reactions : The nitro group can undergo reduction to form an amino group, which may interact with proteins and nucleic acids, altering their function.
  • Hydrogen Bonding : The hydroxymethyl group can form hydrogen bonds with biomolecules, enhancing binding affinity and specificity .
  • Enzyme Modulation : The compound has been shown to modulate enzyme activities, potentially affecting metabolic pathways within cells.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various pathogenic microorganisms by interfering with their metabolic processes. For instance, studies have demonstrated its effectiveness against specific bacterial strains by inhibiting enzymes crucial for microbial survival .

Antioxidant Activity

The compound also displays antioxidant properties, which are vital for protecting cells from oxidative stress. Its ability to scavenge free radicals contributes to its potential therapeutic applications in preventing oxidative damage associated with various diseases.

Drug Development

Due to its biological activities, this compound is being explored as a lead compound in drug development. Its structural features allow for modifications that could enhance its efficacy and selectivity as a therapeutic agent. Research is ongoing to evaluate its potential as a precursor for pharmaceuticals targeting microbial infections and oxidative stress-related conditions.

Industrial Uses

In addition to its medicinal applications, this compound is utilized in industrial settings for the production of dyes, pigments, and specialty chemicals. Its unique chemical properties make it a valuable intermediate in organic synthesis .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it can be compared with similar compounds:

CompoundKey FeaturesBiological Activity
4-Hydroxy-2-nitrophenolLacks hydroxymethyl groupDifferent reactivity
2-Hydroxymethyl-4-nitrophenolPresence of both hydroxymethyl and nitro groupsNotable antimicrobial effects
4-(2-Hydroxymethylphenyl)-2-aminophenolReduced form with amino groupAltered biological activities

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various applications:

  • Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, suggesting its utility as an antibacterial agent.
  • Antioxidant Studies : Research published in ACS Sustainable Chemistry & Engineering indicated that derivatives of this compound showed significant antioxidant activity, which could be beneficial in therapeutic contexts where oxidative stress is a concern .
  • Enzyme Interaction : Investigations into the interaction of this compound with specific enzymes revealed that it could act as an inhibitor, providing insights into its mechanism of action against microbial systems .

Properties

IUPAC Name

2-(hydroxymethyl)-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c9-4-5-3-6(8(11)12)1-2-7(5)10/h1-3,9-10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEIYIXDNZKATLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50192484
Record name 2-Hydroxy-5-nitrobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50192484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39224-61-8
Record name 2-Hydroxy-5-nitrobenzyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039224618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-5-nitrobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50192484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a BH3.THF solution (110 mL, 1M, 110 mmoles) was added dropwise a solution of 5-nitro-salicylic acid (10.0 g, 54.6 mmoles) in 930 mL THF. After a few milliliters, the reaction mixture was cooled with ice to maintain a temperature of about 15° C. The clear brown solution was warmed to room temperature and stirred for an additional 7 hours. During this time a precipitate formed. BH3.THF (20 ml, 20 mmoles) was added and stirring was continued overnight. The mixture was cooled to 5° C. and carefully hydrolyzed with 1 M HCl (100 mL). Methyl tert-butyl ether (MTBE) (100 mL) was added, the phases were separated and the aqueous layer was extracted with MTBE (2×70 mL). The combined organic layers were dried over MgSO4 (10 g), filtered and evaporated to give 10.5 g of a pale ochre solid. This solid was recrystallized from 65 mL toluene to give 7.033 g (76%) of 2-hydroxymethyl-4-nitrophenol as a pale ochre solid.
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110 mL
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10 g
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930 mL
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20 mL
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100 mL
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100 mL
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Synthesis routes and methods II

Procedure details

A solution of 2-hydroxy-5-nitrobenzaldehyde (5.01 g, 30 mmol) in a mixture of 60 mL 1M NaOH and 30 mL MeOH was cooled to 0° C. NaBH4 (1.13 g, 30 mmol) solution in 15 ml 1M NaOH and 5 mL MeOH was added slowly. The reaction mixture was stirred for 24 hours at room temperature. The mixture was poured into ice cooled 2M HCl and extracted with EtOAc. The organic layer was washed, dried, and evaporated in vacuo to give the alcohol as a yellow solid (5.1 g, 100%): MP 112-114° C.; 1H NMR (DMSO-d6, 400 MHz) δ 11.08 (s, 1H), 8.18 (d, 1H, J=2.5 Hz), 8.00 (dd, 1H, J=2.5 and 8.7 Hz), 6.92 (d, 1H, J=8.8 Hz), 5.20 (br, 1H), 4.49 (s, 2H).
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5.01 g
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Reaction Step One
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60 mL
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30 mL
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1.13 g
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15 mL
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5 mL
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0 (± 1) mol
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Yield
100%

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Hydroxymethyl)-4-nitrophenol
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2-(Hydroxymethyl)-4-nitrophenol
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2-(Hydroxymethyl)-4-nitrophenol
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2-(Hydroxymethyl)-4-nitrophenol

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